molecular formula C6H5IO2S B13871511 2-(5-Iodothiophen-2-yl)acetic acid

2-(5-Iodothiophen-2-yl)acetic acid

Cat. No.: B13871511
M. Wt: 268.07 g/mol
InChI Key: RIIDVELEYSMPDT-UHFFFAOYSA-N
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Description

2-(5-Iodothiophen-2-yl)acetic acid (molecular formula: C₆H₅IO₂S, molecular weight: 268.07 g/mol) is a substituted thiophene acetic acid derivative characterized by an iodine atom at the 5-position of the thiophene ring and a carboxylic acid group at the 2-position.

The iodine substituent imparts distinct electronic and steric properties:

Chemical Reactions Analysis

2-(5-Iodothiophen-2-yl)acetic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(5-Iodothiophen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary depending on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs differ in substituents on the thiophene or aryl ring, leading to variations in reactivity, physical properties, and applications.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
2-(5-Iodothiophen-2-yl)acetic acid C₆H₅IO₂S 5-Iodo 268.07 Potential precursor for radiopharmaceuticals or antitumor agents
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 3-Bromo, 4-methoxy 259.07 Used in Combretastatin A-4 synthesis; forms hydrogen-bonded dimers
2-(5-Methoxythiophen-2-yl)acetic acid C₇H₈O₃S 5-Methoxy 172.20 Research chemical (current availability limited)
2-(5-Benzoylthiophen-2-yl)propanoic acid C₁₄H₁₂O₃S 5-Benzoyl 260.30 Anti-inflammatory drug (marketed as Surgam )
2-Amino-2-(5-methylthiophen-2-yl)acetic acid C₇H₉NO₂S 5-Methyl, 2-amino 183.22 Potential chiral building block for bioactive molecules

Q & A

Q. Basic: What are the optimal synthetic routes for 2-(5-Iodothiophen-2-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves iodination of thiophene precursors followed by functionalization. A Friedel-Crafts acylation (e.g., using acetyl chloride and AlCl₃) can introduce the acetic acid moiety to the thiophene ring . For iodination, electrophilic substitution with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid is effective, as seen in analogous bromination procedures . Reaction temperature (room temperature vs. reflux) and stoichiometry critically impact regioselectivity and yield. For example, excess iodine or prolonged reaction times may lead to di-iodinated byproducts.

Q. Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for thiophene) and carbonyl signals (δ ~170 ppm for the carboxylic acid) .
  • FT-IR : Confirm the carboxylic acid group (O–H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) and C–I bond (500–600 cm⁻¹) .
  • HPLC/MS : Ensure purity (>95%) and detect trace intermediates using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Advanced: How can density functional theory (DFT) calculations predict the electronic properties of this compound?

DFT with hybrid functionals (e.g., B3LYP) and basis sets (6-31G* for C, H, O; LANL2DZ for I) can model frontier molecular orbitals, polarizability, and charge distribution. Exact exchange terms improve accuracy for iodine’s relativistic effects . Key outputs include HOMO-LUMO gaps (for reactivity predictions) and electrostatic potential maps (for hydrogen bonding analysis). Validate computational results against experimental UV-Vis and cyclic voltammetry data.

Q. Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in iodinated thiophene derivatives?

Using SHELX software , refine crystal structures by optimizing parameters like thermal displacement (Uiso_{iso}) and occupancy. For this compound:

  • Identify hydrogen-bonding motifs (e.g., R22_2^2(8) dimers via O–H···O interactions) .
  • Analyze dihedral angles between the thiophene ring and acetic acid group to assess conjugation effects.
  • Compare C–I bond lengths (~2.09 Å) to CSD database entries to detect anomalies .

Q. Methodological: What safety protocols are critical when handling iodinated thiophene derivatives?

  • Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation) .
  • PPE : Nitrile gloves and goggles; iodine can penetrate latex .
  • Decontamination : Neutralize spills with sodium thiosulfate to reduce iodine volatility .
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Q. Advanced: What mechanistic insights guide the use of this compound in cross-coupling reactions?

The iodine substituent facilitates Suzuki-Miyaura couplings with boronic acids. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-iodine bonds .
  • Solvent Effects : Use DMF or THF to stabilize intermediates; avoid protic solvents that deactivate catalysts.
  • Monitoring : Track reaction progress via TLC (Rf shifts) or in situ Raman spectroscopy for C–I bond cleavage.

Q. Advanced: How do hydrogen-bonding patterns in crystalline this compound influence its stability?

Graph-set analysis (e.g., using Mercury software ) reveals:

  • Dimerization : Carboxylic acid dimers (R22_2^2(8)) enhance thermal stability.
  • Packing Efficiency : Iodine’s van der Waals radius (1.98 Å) affects lattice energy; tighter packing correlates with higher melting points.
  • Hydration : Water molecules may occupy voids, altering solubility and hygroscopicity .

Q. Basic: What purification techniques maximize yield and purity post-synthesis?

  • Recrystallization : Use ethanol/water mixtures (3:1) to exploit temperature-dependent solubility .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for iodinated byproduct removal .
  • Acid-Base Extraction : Partition between NaOH (aqueous) and DCM (organic) to isolate the carboxylic acid .

Q. Advanced: How does this compound interact with biological targets in medicinal chemistry studies?

  • Docking Studies : AutoDock Vina models predict binding to enzymes like cyclooxygenase-2 (COX-2) via hydrogen bonds with the carboxylic acid group .
  • SAR Analysis : Iodine’s hydrophobicity and size enhance target selectivity compared to bromo/chloro analogs .
  • In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate structure-activity trends .

Q. Methodological: How should researchers address conflicting spectroscopic or crystallographic data for this compound?

  • Data Reconciliation : Cross-validate NMR shifts with computed chemical shifts (GIAO method) .
  • Twinned Crystals : Use PLATON’s TWINABS to deconvolute overlapping reflections in XRD data .
  • Impurity Profiling : Combine GC-MS and HPLC to identify trace contaminants (e.g., de-iodinated products) .

Properties

Molecular Formula

C6H5IO2S

Molecular Weight

268.07 g/mol

IUPAC Name

2-(5-iodothiophen-2-yl)acetic acid

InChI

InChI=1S/C6H5IO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9)

InChI Key

RIIDVELEYSMPDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)I)CC(=O)O

Origin of Product

United States

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